cis-4-Cyclopentene-1,3-Diol

Vue d'ensemble

Description

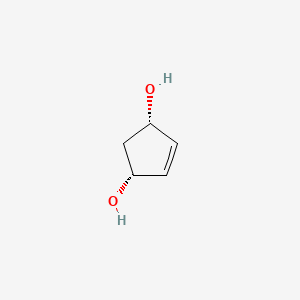

cis-4-Cyclopentene-1,3-Diol is an organic compound with the molecular formula C5H8O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentene ring. This compound is notable for its role as a building block in the synthesis of natural products, particularly those with cyclopentanoid structures. It has been used in the preparation of key intermediates for prostaglandin synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cis-4-Cyclopentene-1,3-Diol can be synthesized through various methods. One common approach involves the epoxidation of cyclopentadiene followed by hydrolysis. The reaction typically involves the use of a peroxycarboxylic acid to form the epoxide, which is then hydrolyzed to yield the diol. The reaction conditions often include a solvent such as tetrahydrofuran and a controlled temperature to ensure the desired stereochemistry is achieved .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products. For example, it can be oxidized to form cyclopentene-1,3-dione.

Reduction: Reduction of this compound can lead to the formation of cyclopentane-1,3-diol.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Acid chlorides or anhydrides can be used for esterification, while alkyl halides can be used for etherification.

Major Products:

Oxidation: Cyclopentene-1,3-dione.

Reduction: Cyclopentane-1,3-diol.

Substitution: Various esters or ethers depending on the reagents used.

Applications De Recherche Scientifique

cis-4-Cyclopentene-1,3-Diol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving diols.

Medicine: The compound is involved in the synthesis of prostaglandins, which are important for various physiological processes.

Mécanisme D'action

The mechanism of action of cis-4-Cyclopentene-1,3-Diol involves its interaction with various molecular targets and pathways. For example, in the synthesis of prostaglandins, the compound undergoes enzymatic transformations that involve the formation of cyclic intermediates. The hydroxyl groups in this compound play a crucial role in these reactions by acting as nucleophiles and participating in the formation of new bonds .

Comparaison Avec Des Composés Similaires

cis-1,2-Cyclopentanediol: Another diol with hydroxyl groups on adjacent carbon atoms.

trans-4-Cyclopentene-1,3-Diol: The trans isomer of cis-4-Cyclopentene-1,3-Diol.

Cyclopentane-1,3-Diol: A saturated analog without the double bond.

Uniqueness: this compound is unique due to its cis configuration and the presence of a double bond in the cyclopentene ring. This configuration imparts specific stereochemical properties that are important for its reactivity and its role as a building block in organic synthesis. The cis configuration also influences the compound’s physical properties, such as melting point and solubility .

Activité Biologique

cis-4-Cyclopentene-1,3-diol is an organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 102.13 g/mol. The compound features two hydroxyl groups (-OH) located at the 1 and 3 positions of the cyclopentene ring, which contribute to its reactivity and biological significance. Its structure can be represented as follows:

Target Interactions

The biological activity of this compound primarily involves its role as a precursor in the synthesis of bioactive compounds, particularly prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals, influencing processes such as inflammation and blood flow regulation .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its ability to form complexes with specific enzymes could lead to therapeutic applications in conditions where modulation of enzyme activity is beneficial.

Pharmacological Applications

Therapeutic Potential

Due to its involvement in prostaglandin synthesis, this compound is being investigated for potential therapeutic applications in pain management and inflammation reduction. Studies have shown that compounds derived from this diol exhibit significant anti-inflammatory properties .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing various natural products with cyclopentanoid structures. This feature makes it valuable in pharmaceutical chemistry for developing new drugs with improved efficacy and safety profiles .

Case Studies and Research Findings

Propriétés

IUPAC Name |

(1S,3R)-cyclopent-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2/t4-,5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRLIBJHDBWKNA-SYDPRGILSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@H]1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29783-26-4 | |

| Record name | 29783-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is cis-4-Cyclopentene-1,3-diol of interest to organic chemists?

A: this compound is a valuable building block in organic synthesis, particularly for constructing complex molecules like prostaglandins. Its cyclic structure and the presence of two hydroxyl groups offer multiple possibilities for regio- and stereoselective transformations. [, ]

Q2: What are the key challenges in using this compound for installing alkyl groups?

A: A key challenge is achieving regioselectivity during alkylation. The molecule possesses two potential reaction sites, leading to the formation of either the trans 1,4-isomer or the trans 1,2-isomer. Controlling the reaction conditions and selecting appropriate reagents are crucial to favor the desired product. []

Q3: How can organometallic reagents be used to install alkyl groups onto this compound?

A: Researchers have successfully utilized both copper- and nickel-based reagents for this purpose. Organocuprates, generated from alkyl Grignard reagents and copper salts like copper(I) cyanide, have proven effective. [] Additionally, nickel catalysts like NiCl2(dppp), in conjunction with alkyl Grignard reagents, offer another route for alkylation. [] The choice of reagent and solvent significantly influences the regioselectivity and yield of the desired alkylated product. []

Q4: Can you elaborate on the role of copper catalysts in alkylation reactions of this compound?

A: Copper catalysts play a crucial role in controlling the regioselectivity of the alkylation reaction. For example, employing a catalytic amount of copper(I) cyanide with butylmagnesium chloride in tetrahydrofuran (THF) primarily yielded the trans 1,2-isomer. [] This highlights the importance of optimizing the copper catalyst and reaction conditions to achieve the desired product distribution.

Q5: Beyond alkyl groups, what other functionalities can be introduced to this compound?

A: Aryl and alkenyl groups can be efficiently introduced using a nickel-catalyzed coupling reaction with the corresponding borate reagents. [] This method utilizes NiCl2(PPh3)2 as the catalyst and additives like tert-butyl isocyanide and sodium iodide to enhance regioselectivity, offering a versatile route for structural diversification. []

Q6: Has this compound been used in the synthesis of natural products?

A: Yes, the methodologies developed for functionalizing this compound have been successfully applied in synthesizing prostaglandin intermediates. This highlights the potential of this compound as a versatile building block for accessing biologically relevant molecules. []

Q7: Are there any alternative approaches for functionalizing this compound besides organometallic reagents?

A: Yes, Heck-Matsuda desymmetrization has been explored as a method to introduce aryl groups to this compound. [, , ] This approach utilizes palladium catalysis and aryl diazonium salts, providing an alternative strategy for diversifying this molecule. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.